molecular formula C36H43N3O11 B606959 DBCO-NHCO-PEG5-NHS ester CAS No. 1378531-80-6

DBCO-NHCO-PEG5-NHS ester

Cat. No.: B606959
CAS No.: 1378531-80-6
M. Wt: 693.75
InChI Key: VGKLBFTYZNBCQG-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG5-NHS ester is a functionalized polyethylene glycol derivative used in bioconjugation and chemical coupling. It consists of a dibenzocyclooctyne group, a polyethylene glycol chain, and an N-hydroxysuccinimide ester group. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition reactions, due to its ability to react efficiently with azide-containing molecules .

Mechanism of Action

Target of Action

DBCO-NHCO-PEG5-NHS ester is a compound that primarily targets primary amines . These primary amines are often found in the side chains of lysine residues in proteins, peptides, or on aminosilane-coated surfaces .

Mode of Action

The compound interacts with its targets through a specific and efficient reaction. It forms a covalent bond with primary amines at a pH of 7-9 . This reaction is often used for the introduction of the DBCO moiety into proteins, peptides, or amino-modified oligonucleotides .

Biochemical Pathways

This compound is a key player in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . On the other hand, ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer arm in the compound imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled molecules . This suggests that the compound’s water solubility may influence its absorption and distribution within the body.

Result of Action

The result of the compound’s action is the formation of a covalent bond with primary amines, leading to the introduction of the DBCO moiety into proteins, peptides, or amino-modified oligonucleotides . This enables the synthesis of PROTACs and ADCs, which can selectively degrade target proteins or deliver cytotoxins to target cells .

Action Environment

The compound reacts specifically and efficiently with primary amines at a pH of 7-9 . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment. Additionally, the hydrophilic PEG spacer arm enhances the compound’s water solubility , which could also influence its action in aqueous environments.

Biochemical Analysis

Biochemical Properties

DBCO-NHCO-PEG5-NHS ester plays a significant role in biochemical reactions. It reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces, at pH 7-9 to form a covalent bond . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of PROTACs and ADCs .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs and ADCs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker . Both of these processes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with primary amines . This reaction is facilitated by the DBCO group in the compound, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This mechanism allows this compound to bind with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its role in the synthesis of PROTACs and ADCs, it is likely that it interacts with enzymes or cofactors involved in protein degradation and antibody-drug conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG5-NHS ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG5-NHS ester primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • DBCO-PEG4-NHS ester
  • DBCO-PEG6-NHS ester
  • DBCO-PEG8-NHS ester

Uniqueness

DBCO-NHCO-PEG5-NHS ester is unique due to its specific combination of functional groups, which provide both high reactivity and stability. The polyethylene glycol chain enhances solubility and biocompatibility, making it suitable for a wide range of applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O11/c40-32(37-16-13-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)14-17-45-19-21-47-23-25-49-26-24-48-22-20-46-18-15-36(44)50-39-34(42)11-12-35(39)43/h1-8H,11-27H2,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKLBFTYZNBCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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